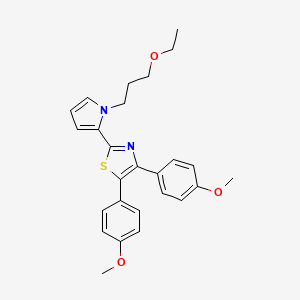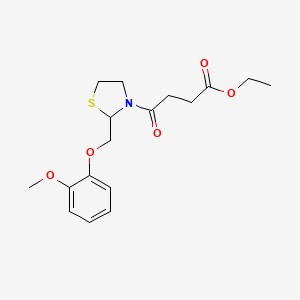
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate is a complex organic compound with a unique structure that combines several functional groups, including an ester, ether, and thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxyphenol and ethyl 3-oxobutanoate. These intermediates are then subjected to a series of reactions, including etherification, esterification, and cyclization, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate can be compared with other similar compounds, such as:
Ethyl 2-(2-methoxyphenoxy)acetate: This compound has a similar ether linkage but lacks the thiazolidine ring.
2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but has different reactivity due to the isocyanate functional group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds mentioned above.
Eigenschaften
CAS-Nummer |
103182-39-4 |
|---|---|
Molekularformel |
C17H23NO5S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
ethyl 4-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-4-oxobutanoate |
InChI |
InChI=1S/C17H23NO5S/c1-3-22-17(20)9-8-15(19)18-10-11-24-16(18)12-23-14-7-5-4-6-13(14)21-2/h4-7,16H,3,8-12H2,1-2H3 |
InChI-Schlüssel |
VZVZUNCYCIVOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)N1CCSC1COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


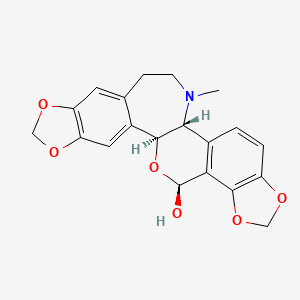
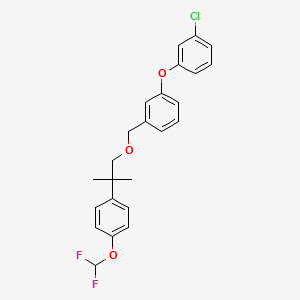

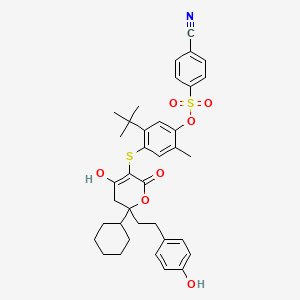
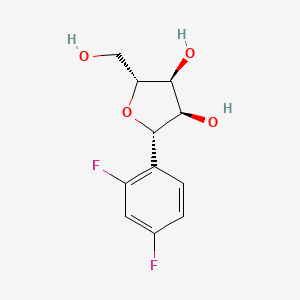


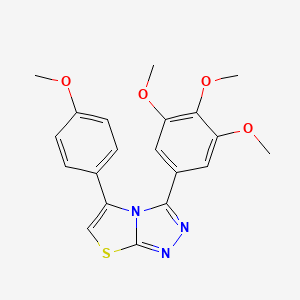
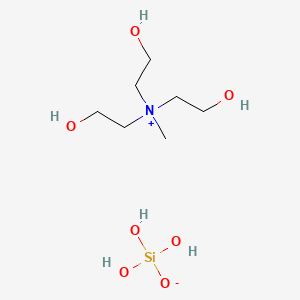
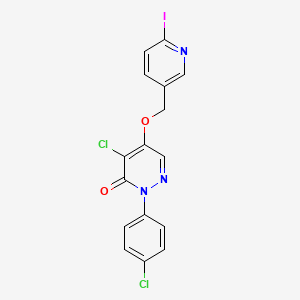


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
